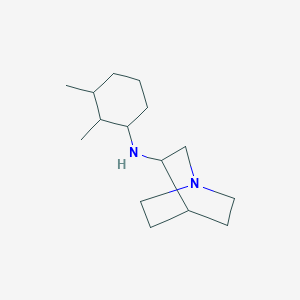
N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor properties. It was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies. In
Wirkmechanismus
The exact mechanism of action of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine is not fully understood. However, it is believed to activate the immune system by stimulating the production of cytokines, which are proteins that play a key role in the immune response. N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has also been shown to induce the production of nitric oxide, which is involved in the regulation of blood flow and inflammation.
Biochemical and Physiological Effects:
N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of cytokines, such as tumor necrosis factor-alpha, interleukin-6, and interferon-gamma. N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has also been shown to increase the production of nitric oxide, which can lead to vasodilation and increased blood flow. In addition, N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has been found to induce apoptosis, or programmed cell death, in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new anti-cancer therapies. However, N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has some limitations in lab experiments, such as its instability in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential use of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine in combination with other anti-cancer therapies, such as immunotherapy and targeted therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine involves several steps, including the reaction of 2,3-dimethylcyclohexanone with hydroxylamine to form the oxime, which is then reduced to the amine. The resulting amine is then reacted with quinuclidine to form N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis and inhibit tumor growth in various animal models. N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment. In addition to its anti-tumor properties, N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2/c1-11-4-3-5-14(12(11)2)16-15-10-17-8-6-13(15)7-9-17/h11-16H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHRMLPZXKHKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2CN3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978460.png)

![(3-(2,4-difluorobenzyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5978475.png)
![N-(3-bromophenyl)-5-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-5-oxopentanamide](/img/structure/B5978481.png)

![1-acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine](/img/structure/B5978487.png)
![4-benzyl-2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5978488.png)

![4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5978495.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5978506.png)
![N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B5978515.png)
![6-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B5978522.png)
![{2-[(4-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5978531.png)
![methyl 2-({[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B5978532.png)